Vinyl 2-ethylhexanoate
Overview
Description
Vinyl 2-ethylhexanoate is a reactive vinyl ester . It is suitable for copolymerization with other vinyl/alkene type monomers, including styrenics, methacrylates, crotonates, maleates, etc . It is used in various applications such as coatings, fuel additives, hair care, and personal care .
Molecular Structure Analysis
The molecular formula of Vinyl 2-ethylhexanoate is C10H18O2 . Its molecular weight is 170.2487 . The IUPAC Standard InChI is InChI=1S/C10H18O2/c1-4-7-8-9(5-2)10(11)12-6-3/h6,9H,3-5,7-8H2,1-2H3 .
Chemical Reactions Analysis
Vinyl 2-ethylhexanoate is a reactive vinyl ester that can readily polymerize with many other alkene monomers . It is used in the production of polymers for use in coatings, fuel additives, hair care, and personal care .
Physical And Chemical Properties Analysis
Vinyl 2-ethylhexanoate is a colorless to almost colorless clear liquid . It is slightly soluble in water .
Scientific Research Applications
Coatings
- Application Summary : Vinyl 2-ethylhexanoate is used in the production of hydrophobic coatings . These coatings are designed to resist water in both liquid and vapor forms, making them useful in a variety of applications .
- Methods of Application : The vinyl ester is copolymerized with other vinyl/alkene type monomers, including styrenics, methacrylates, crotonates, maleates, etc . This process produces polymer particles of sub-micron size .
- Results or Outcomes : The resulting hydrophobic polymers are used in a wide range of applications including architectural paints, building products, and corrosion-resistant coatings .
Personal Care and Hair Care Products
- Application Summary : Vinyl 2-ethylhexanoate is used in the formulation of personal care and hair care products . The specific details of this application are not readily available.
Industrial Paints and Coatings
- Application Summary : Vinyl 2-ethylhexanoate is used in the production of polymers for industrial paints and coatings . These include anti-corrosion paints, wood coatings, and varnishes .
- Methods of Application : The vinyl ester is copolymerized with other vinyl/alkene type monomers, including styrenics, methacrylates, crotonates, maleates, etc . This process produces polymer particles of sub-micron size .
- Results or Outcomes : The resulting polymers are used in a wide range of industrial applications .
Mortar Admixtures
- Application Summary : Vinyl 2-ethylhexanoate is used in the production of latexes and spray-dried redispersible powders for mortar admixtures .
- Methods of Application : The vinyl ester is copolymerized with other vinyl/alkene type monomers to produce latexes and spray-dried redispersible powders .
- Results or Outcomes : The resulting products are used as admixtures in mortar, improving its properties .
Adhesives
- Application Summary : Vinyl 2-ethylhexanoate is used in the production of latexes for adhesives, including Pressure Sensitive Adhesives, construction, and wood adhesives .
- Methods of Application : The vinyl ester is copolymerized with other vinyl/alkene type monomers to produce latexes .
- Results or Outcomes : The resulting latexes are used in a wide range of adhesive applications .
Safety And Hazards
properties
IUPAC Name |
ethenyl 2-ethylhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-4-7-8-9(5-2)10(11)12-6-3/h6,9H,3-5,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBZOHMCHDADGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)OC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052633 | |
Record name | Ethenyl 2-ethylhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vinyl 2-ethylhexanoate | |
CAS RN |
94-04-2 | |
Record name | Vinyl 2-ethylhexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vinyl 2-ethylhexanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VINYL 2-ETHYLHEXANOATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5312 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexanoic acid, 2-ethyl-, ethenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethenyl 2-ethylhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vinyl 2-ethylhexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.090 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VINYL 2-ETHYLHEXANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QLD4A946M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.